

An In-depth Technical Guide to 1-(Cyclopentylmethyl)piperazine and Related Analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(Cyclopentylmethyl)piperazine**

Cat. No.: **B1268696**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **1-(Cyclopentylmethyl)piperazine**, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of specific data for this compound in public databases, this document also details the properties and synthesis of two closely related and well-documented analogues: 1-Cyclopentylpiperazine and 1-(Cyclopropylmethyl)piperazine. This comparative approach offers valuable insights for researchers engaged in the design and synthesis of novel piperazine derivatives.

IUPAC Name and Chemical Structure

While specific experimental data for **1-(Cyclopentylmethyl)piperazine** is scarce, its IUPAC name and structure can be determined based on standard nomenclature rules. For comparative purposes, the structures and IUPAC names of its close analogues are also presented.

1.1. 1-(Cyclopentylmethyl)piperazine

- IUPAC Name: **1-(Cyclopentylmethyl)piperazine**
- Structure:

[Click to download full resolution via product page](#)

Caption: Chemical structure of **1-(Cyclopentylmethyl)piperazine**.

1.2. 1-Cyclopentylpiperazine

- IUPAC Name: 1-Cyclopentylpiperazine[[1](#)]
- Structure:

[Click to download full resolution via product page](#)

Caption: Chemical structure of 1-Cyclopentylpiperazine.

1.3. 1-(Cyclopropylmethyl)piperazine

- IUPAC Name: 1-(Cyclopropylmethyl)piperazine[[2](#)]
- Structure:

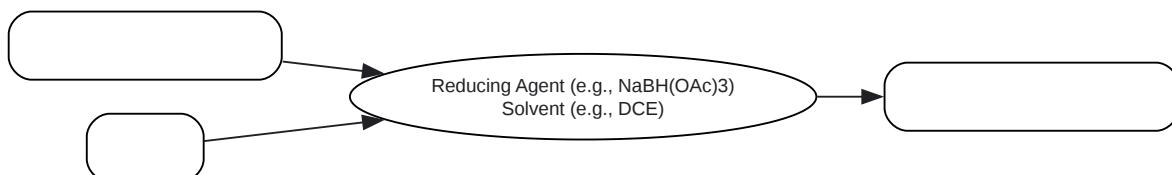
[Click to download full resolution via product page](#)

Caption: Chemical structure of 1-(Cyclopropylmethyl)piperazine.

Physicochemical Properties

Quantitative data for the two related analogues are summarized below. This information is critical for understanding their behavior in biological and chemical systems.

Property	1-Cyclopentylpiperazine	1-(Cyclopropylmethyl)piperazine
CAS Number	21043-40-3 [1]	57184-25-5 [2]
Molecular Formula	C9H18N2 [1]	C8H16N2 [2]
Molecular Weight	154.25 g/mol [1]	140.23 g/mol [2]
Boiling Point	105 °C at 11 mmHg	208.5 ± 8.0 °C at 760 mmHg [3]
Density	Not available	1.0 ± 0.1 g/cm ³ [3]
Flash Point	Not available	85.7 ± 9.4 °C [3]
pKa	9.28 ± 0.10 (Predicted)	Not available
LogP	0.9	0.72 [3]
Appearance	White or Colorless to Light yellow powder to lump to clear liquid	Not available


Experimental Protocols: Synthesis

While a specific, validated protocol for **1-(Cyclopentylmethyl)piperazine** is not available in the cited literature, a general synthesis can be proposed based on established methods for N-alkylation of piperazines. Below are documented and proposed synthesis methodologies.

3.1. Proposed Synthesis of **1-(Cyclopentylmethyl)piperazine**

A plausible method for the synthesis of **1-(Cyclopentylmethyl)piperazine** is the reductive amination of cyclopentanecarboxaldehyde with piperazine.

- Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed reductive amination workflow.

- Methodology:
 - Dissolve piperazine in a suitable solvent such as dichloroethane (DCE).
 - Add cyclopentanecarboxaldehyde to the solution.
 - Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise while stirring at room temperature.
 - Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
 - Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
 - Extract the product with an organic solvent (e.g., dichloromethane).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or distillation.

3.2. Synthesis of 1-Cyclopentylpiperazine

A common method for the synthesis of 1-Cyclopentylpiperazine is the catalytic hydrogen reduction of piperazine and cyclopentanone.[\[4\]](#)

- Experimental Protocol:

- Reactants: Piperazine and cyclopentanone in a molar ratio of 1:0.5-1.5.[4]
- Catalyst: Raney-nickel or a Palladium catalyst.[4] The amount of catalyst is typically 2-50 wt% for Raney nickel or 0.1-20 wt% for Palladium, based on the amount of piperazine.[4]
- Solvent: The reaction can be carried out with or without a solvent such as toluene.[4]
- Conditions: The reaction is conducted at a temperature of 50-130 °C and a pressure of 5-50 atm for a duration of 30 minutes to 6 hours.[4]
- Work-up: After the reaction, the catalyst is filtered off, and the product is isolated by distillation of the filtrate.[4]

3.3. Synthesis of 1-(Cyclopropylmethyl)piperazine

A patented method for the preparation of 1-(Cyclopropylmethyl)piperazine involves a multi-step process starting from N-Boc-piperazine and cyclopropanecarbonyl chloride.[5]

- Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 1-(Cyclopropylmethyl)piperazine.

- Detailed Methodology:

- Acylation: N-Boc-piperazine is reacted with cyclopropanecarbonyl chloride in an inert solvent in the presence of a base like triethylamine or pyridine.[5] The resulting intermediate is obtained after aqueous extraction and concentration.[5]
- Reduction: The solid from the previous step is dissolved in an ether solvent, and sodium borohydride is added, followed by the dropwise addition of boron trifluoride-ethyl ether complex to perform the reduction.[5]

- Deprotection: The Boc protecting group is removed by reacting the product from the reduction step with concentrated hydrochloric acid in an alcohol solvent, followed by basification with an aqueous solution of sodium hydroxide or potassium hydroxide.^[5] The final product is obtained after extraction and concentration.^[5]

Biological Activity and Applications

Piperazine derivatives are a well-established class of compounds with a broad range of biological activities, making them privileged scaffolds in drug discovery.^{[6][7][8]} Their applications span various therapeutic areas, including antimicrobial, anticancer, and central nervous system (CNS) disorders.^[7]

- 1-Cyclopentylpiperazine has been utilized as a key intermediate in the synthesis of pharmaceuticals. It is a building block for quinolines that act as H3 receptor antagonists and for a series of estrogen receptor modulators. It is also used in the development of medications targeting neurological disorders.
- 1-(Cyclopropylmethyl)piperazine is a crucial intermediate in the synthesis of Volasertib, a drug investigated for the treatment of acute myeloid leukemia.^[9]

While no specific biological activities are reported for **1-(Cyclopropylmethyl)piperazine**, its structural similarity to the aforementioned active compounds suggests its potential as a scaffold for the development of novel therapeutic agents. Researchers may explore its utility in programs targeting CNS disorders, cancer, or other diseases where piperazine-containing molecules have shown promise.

Conclusion

This technical guide provides a detailed overview of **1-(Cyclopropylmethyl)piperazine** and its closely related analogues. Although direct experimental data for **1-(Cyclopropylmethyl)piperazine** is not readily available, the provided information on its structure, a proposed synthesis, and a comparative analysis with 1-Cyclopentylpiperazine and 1-(Cyclopropylmethyl)piperazine offers a solid foundation for researchers. The established biological significance of the piperazine moiety, coupled with the structural variations presented, highlights the potential of these compounds in the ongoing quest for novel and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Cyclopropylmethyl)piperazine | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(Cyclopropylmethyl)piperazine | CAS#:57184-25-5 | Chemsoc [chemsrc.com]
- 4. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]
- 5. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Cyclopentylmethyl)piperazine and Related Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268696#1-cyclopentylmethyl-piperazine-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com